4-Fluoro-2-methyl-6-nitroaniline
Overview
Description
4-Fluoro-2-methyl-6-nitroaniline is an aromatic amine with the molecular formula C7H7FN2O2 and a molecular weight of 170.14 g/mol . This compound is characterized by the presence of a fluoro group, a methyl group, and a nitro group attached to an aniline ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-methyl-6-nitroaniline typically involves the nitration of 4-fluoro-2-methylaniline. The process begins with the nitration of 4-fluoro-2-methylaniline using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 6-position . The reaction is typically carried out under controlled conditions to ensure the selective nitration of the desired position on the aromatic ring.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The crude product is often purified through recrystallization or other separation techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-methyl-6-nitroaniline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Reduction: 4-Fluoro-2-methyl-6-aminoaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2-methyl-6-nitroaniline is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methyl-6-nitroaniline involves its interaction with various molecular targets depending on the specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity and providing insights into their function . The presence of the nitro group can also influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
4-Fluoro-2-nitroaniline: Lacks the methyl group, which can affect its reactivity and applications.
2-Methyl-4-nitroaniline: Lacks the fluoro group, leading to different chemical properties and reactivity.
4-Fluoro-2-methylaniline: Lacks the nitro group, resulting in different applications and reactivity.
Uniqueness: 4-Fluoro-2-methyl-6-nitroaniline is unique due to the combination of the fluoro, methyl, and nitro groups on the aniline ring. This unique structure imparts specific chemical properties that make it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-fluoro-2-methyl-6-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJZBCXRJPJGGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438842 | |
Record name | 4-Fluoro-2-methyl-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147285-87-8 | |
Record name | 4-Fluoro-2-methyl-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-2-methyl-6-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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